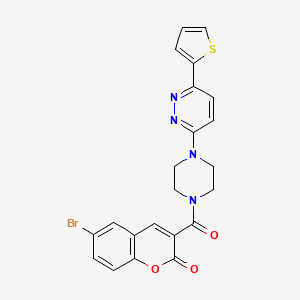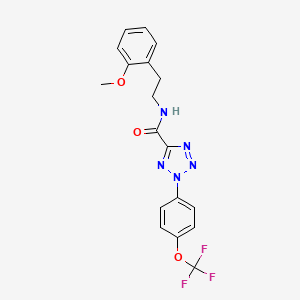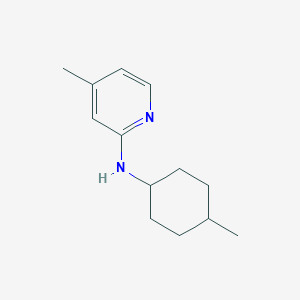
N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide, also known as NHBA, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic properties. This compound has been studied for its ability to target specific receptors in the body, which may lead to the development of new drugs for various diseases.
Mecanismo De Acción
N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide targets specific receptors in the body, including the sigma-1 receptor and the imidazoline I2 receptor. These receptors are involved in various physiological processes, including cell growth, neurotransmitter release, and blood pressure regulation. By targeting these receptors, N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide may modulate these processes, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, improvement in cognitive function, and vasodilation. N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide has also been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide has several advantages for lab experiments, including its high purity and stability. However, N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide has limited solubility in water, which may limit its use in certain experiments. Additionally, N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide may have potential toxicity at high doses, which should be taken into consideration when conducting experiments.
Direcciones Futuras
There are several potential future directions for N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide research. One direction is the development of new drugs for cancer treatment by targeting specific receptors. Another direction is the development of drugs for neurodegenerative diseases, such as Alzheimer's disease, by improving cognitive function. Additionally, N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide may have potential applications in the treatment of hypertension and other cardiovascular diseases. Further research is needed to fully understand the potential therapeutic properties of N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide and its mechanisms of action.
Métodos De Síntesis
N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide can be synthesized through a multistep process involving the reaction of 4-hydroxybenzaldehyde with a cyanomethyl ketone followed by a reduction reaction. This synthesis method has been optimized to produce high yields and purity of the compound.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide has been studied for its potential therapeutic properties in a variety of fields, including cancer research, neurology, and cardiovascular disease. In cancer research, N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide has been shown to inhibit the growth of cancer cells by targeting specific receptors. In neurology, N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide has been studied for its potential to improve cognitive function and memory. In cardiovascular disease, N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide has been shown to have vasodilatory effects, which may lead to the development of new drugs for hypertension.
Propiedades
IUPAC Name |
N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-8-9-14-12(16)3-1-2-10-4-6-11(15)7-5-10/h4-7,15H,1-3,9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQYEMMGJXDRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)NCC#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7,8,9,10,11-Hexahydrocycloocta[b]quinolin-12(5H)-one](/img/structure/B2650369.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2650372.png)

![(3Z)-3-Ethylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid](/img/structure/B2650374.png)


![8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-(benzo[d]thiazol-6-yl)-2,3-dimethoxybenzamide](/img/structure/B2650382.png)

![1-[(5-nitro-1H-pyrazol-1-yl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2650388.png)

